molecular formula C10H18Cl2N2S2 B2849106 4-Methyl-2-((piperidin-4-ylmethyl)thio)thiazole dihydrochloride CAS No. 2219376-12-0

4-Methyl-2-((piperidin-4-ylmethyl)thio)thiazole dihydrochloride

Cat. No.: B2849106
CAS No.: 2219376-12-0
M. Wt: 301.29
InChI Key: YBIOHNIQRGVKAK-UHFFFAOYSA-N
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Description

“4-Methyl-2-((piperidin-4-ylmethyl)thio)thiazole dihydrochloride” is a chemical compound with the CAS Number: 2248345-23-3 . It has a molecular weight of 313.25 . The IUPAC name for this compound is 4-methyl-2-(piperidin-4-ylmethyl)thiazole-5-carboxylic acid dihydrochloride . It is stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H16N2O2S.2ClH/c1-7-10(11(14)15)16-9(13-7)6-8-2-4-12-5-3-8;;/h8,12H,2-6H2,1H3,(H,14,15);2*1H . This code provides a specific textual identifier for the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 313.25 .

Scientific Research Applications

Antimicrobial Activity

The novel synthesis of thiazolidinone derivatives, including compounds similar to "4-Methyl-2-((piperidin-4-ylmethyl)thio)thiazole dihydrochloride," demonstrates significant antimicrobial properties. These compounds have been evaluated against a range of bacteria and fungi, showing promising antimicrobial activity which could lead to the development of new antimicrobial agents (Patel, Kumari, & Patel, 2012).

Cancer Research

Research into thiazole derivatives also includes their application in cancer research. For instance, novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives have shown potent anticancer activity against human breast cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Al-Said, Bashandy, Al-Qasoumi, & Ghorab, 2011). Similarly, other studies have highlighted the antiproliferative effects of 4-thiazolidinone derivatives on human leukemic cells, indicating their possible use in leukemia therapy (Sharath Kumar, Hanumappa, Hegde, Narasimhamurthy, Raghavan, & Rangappa, 2014).

Receptor Ligand Development

Compounds featuring the piperidinyl moiety, akin to "this compound," have been identified as selective high-affinity ligands at human dopamine receptors, indicating their relevance in neurological research and potential therapeutic applications for neurological disorders (Rowley, Collins, Broughton, Davey, Baker, Emms, Marwood, Patel, Ragan, Freedman, Ball, & Leeson, 1997).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Mechanism of Action

Target of Action

The primary targets of the compound “4-Methyl-2-((piperidin-4-ylmethyl)thio)thiazole dihydrochloride” are currently unknown. The compound belongs to the thiazole class of molecules , which have been found to interact with a wide range of biological targets, including various enzymes and receptors

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators . The compound’s interaction with its targets could lead to changes in cellular processes, but more research is needed to elucidate these mechanisms.

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways, depending on their specific targets

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its targets and mode of action.

Properties

IUPAC Name

4-methyl-2-(piperidin-4-ylmethylsulfanyl)-1,3-thiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S2.2ClH/c1-8-6-13-10(12-8)14-7-9-2-4-11-5-3-9;;/h6,9,11H,2-5,7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIOHNIQRGVKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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